molecular formula C14H16F3N5 B6761577 N-[(1-cyclopentylpyrazol-3-yl)methyl]-6-(trifluoromethyl)pyridazin-3-amine

N-[(1-cyclopentylpyrazol-3-yl)methyl]-6-(trifluoromethyl)pyridazin-3-amine

Cat. No.: B6761577
M. Wt: 311.31 g/mol
InChI Key: QSTJQWLCPLSYEK-UHFFFAOYSA-N
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Description

N-[(1-cyclopentylpyrazol-3-yl)methyl]-6-(trifluoromethyl)pyridazin-3-amine is a synthetic organic compound characterized by its unique structure, which includes a cyclopentylpyrazole moiety and a trifluoromethyl group attached to a pyridazine ring

Properties

IUPAC Name

N-[(1-cyclopentylpyrazol-3-yl)methyl]-6-(trifluoromethyl)pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N5/c15-14(16,17)12-5-6-13(20-19-12)18-9-10-7-8-22(21-10)11-3-1-2-4-11/h5-8,11H,1-4,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTJQWLCPLSYEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CC(=N2)CNC3=NN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclopentylpyrazol-3-yl)methyl]-6-(trifluoromethyl)pyridazin-3-amine typically involves multiple steps:

    Formation of the Cyclopentylpyrazole Intermediate: This step involves the reaction of cyclopentanone with hydrazine to form cyclopentylhydrazine, which is then reacted with an appropriate diketone to form the cyclopentylpyrazole ring.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Formation of the Pyridazine Ring: The final step involves the cyclization of the intermediate with a suitable dicarbonyl compound under acidic or basic conditions to form the pyridazine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the pyridazine ring, potentially leading to the formation of dihydropyridazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thi

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